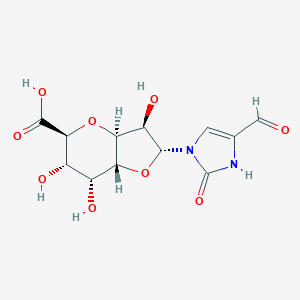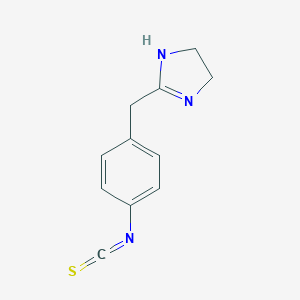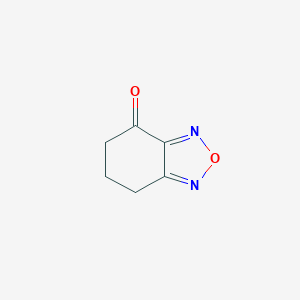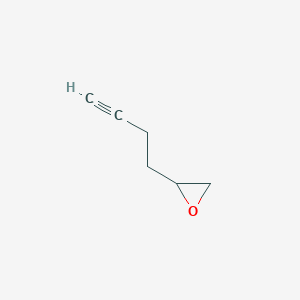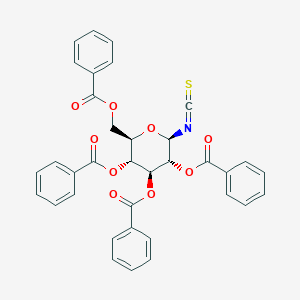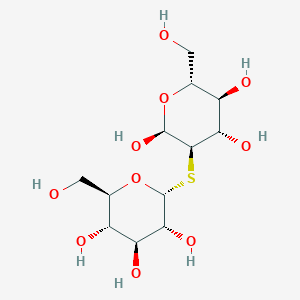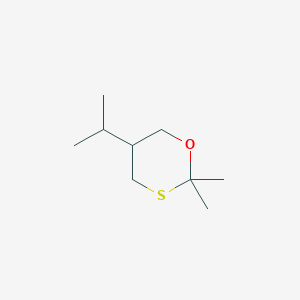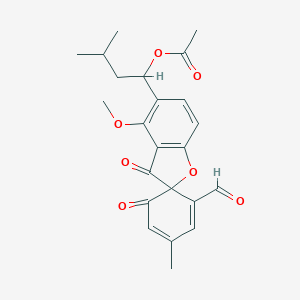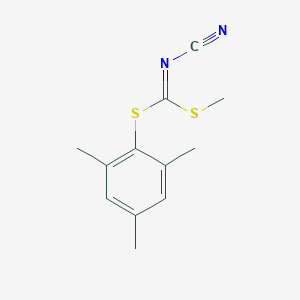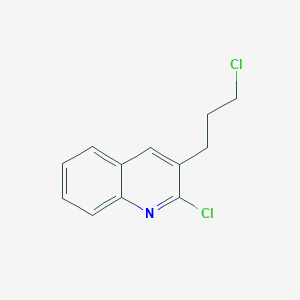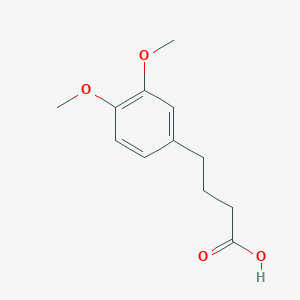![molecular formula C17H22ClNOS B139299 2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride CAS No. 128959-36-4](/img/structure/B139299.png)
2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and progression of various types of cancer. The purpose of
Mécanisme D'action
2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride exerts its anticancer effects by selectively inhibiting BTK, a key signaling molecule in the B-cell receptor (BCR) pathway. BTK is involved in the activation and proliferation of B-cells, which are a type of immune cell that can become cancerous in certain circumstances. By inhibiting BTK, 2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride disrupts the signaling pathway that promotes cancer cell growth and survival, leading to cancer cell death.
Effets Biochimiques Et Physiologiques
2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it an attractive candidate for clinical development. In addition, 2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride has been shown to have minimal off-target effects, which reduces the risk of adverse side effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify for improved potency and selectivity. 2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride has also been shown to be effective in a wide range of cancer cell lines, which makes it a versatile tool for studying the BCR signaling pathway in different types of cancer. However, one limitation of 2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride is that it is not effective in all types of cancer, and may require combination therapy with other agents to achieve optimal efficacy.
Orientations Futures
There are several potential future directions for research on 2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer cell growth and survival. Another area of interest is the identification of biomarkers that can predict response to 2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride, which could help to personalize treatment for individual patients. Finally, further studies are needed to evaluate the safety and efficacy of 2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride in clinical trials, with the ultimate goal of developing a new treatment option for patients with cancer.
Méthodes De Synthèse
2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride is synthesized through a multi-step process involving the reaction of 2-mercaptophenol with 2-bromo-1-(2-dimethylaminoethyl)benzene in the presence of a base to yield the intermediate compound. This is followed by the reaction of the intermediate with 1-(2,6-difluorophenyl)ethanone in the presence of a palladium catalyst to produce the final product, 2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride.
Applications De Recherche Scientifique
2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride has been extensively studied in preclinical models of cancer, and has shown promising results as a potential therapeutic agent for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. 2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and suppress tumor growth in animal models.
Propriétés
Numéro CAS |
128959-36-4 |
|---|---|
Nom du produit |
2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride |
Formule moléculaire |
C17H22ClNOS |
Poids moléculaire |
323.9 g/mol |
Nom IUPAC |
2-[2-[2-(dimethylamino)propyl]phenyl]sulfanylphenol;hydrochloride |
InChI |
InChI=1S/C17H21NOS.ClH/c1-13(18(2)3)12-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13,19H,12H2,1-3H3;1H |
Clé InChI |
VZHJRWONYCKKMK-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1SC2=CC=CC=C2O)N(C)C.Cl |
SMILES canonique |
CC(CC1=CC=CC=C1SC2=CC=CC=C2O)N(C)C.Cl |
Synonymes |
2-[2-(2-dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



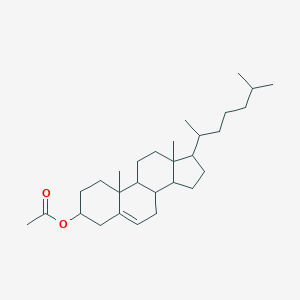
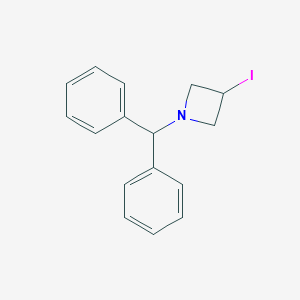
![1,4-Diazabicyclo[2.2.1]heptane-2,7-dione](/img/structure/B139219.png)
